1-(5-アミノ-1,3,4-チアジアゾール-2-イル)ピペリジン-3-カルボン酸エチル

説明

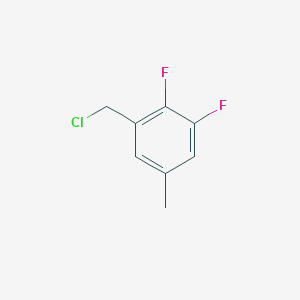

The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

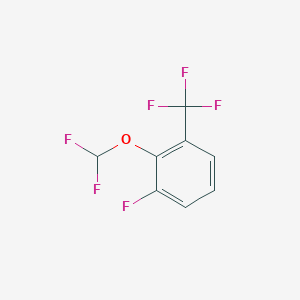

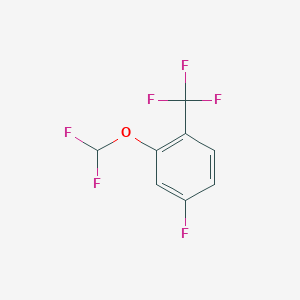

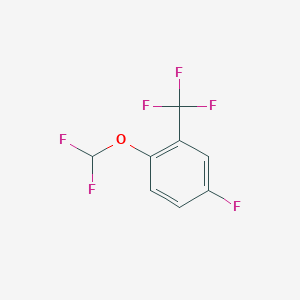

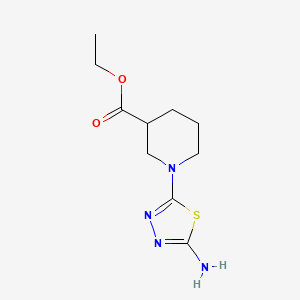

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a carboxylate ester group (COO-), and a 1,3,4-thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom) .科学的研究の応用

抗菌剤

1,3,4-チアジアゾール骨格は、その抗菌特性で知られています。 この構造の化合物は、細菌や真菌の増殖を阻害する可能性について研究されており、しばしばシプロフロキサシンやフルコナゾールなどの標準的な薬剤と比較されています .

細胞毒性剤

1,3,4-チアジアゾールの誘導体は、特にがん治療に関連して、その細胞毒性特性について研究されています。 チアジアゾール環上の置換基の性質は、その細胞毒性活性を大きく左右する可能性があります .

抗炎症および鎮痛剤

チアジアゾール構造を持つインドール誘導体は、有望な抗炎症および鎮痛活性を示しています。 これらの化合物は、既存の薬剤と比較して、より低い潰瘍原性指数を持つ新しい鎮痛薬に開発される可能性があります .

農業への応用

チアジアゾール誘導体で修飾されたキトサンは、さまざまな植物病原性真菌に対して高い生育阻害率を示しており、真菌病から作物を保護するための潜在的な用途が示唆されています .

新規誘導体の合成

1,3,4-チアジアゾールコアは、さまざまな生物活性を持つ新規誘導体を合成するために使用できます。 たとえば、グルコシドの誘導体は、d-グルコースと5-アミノ-1,3,4-チアジアゾール-2-チオールを出発原料とする収束合成経路を使用して合成されています .

抗菌剤の開発

新しいシリーズの1,3,4-チアジアゾール誘導体が合成され、抗菌剤として評価されています。 これらの化合物は、新しい抗菌薬の開発につながる可能性があります .

将来の方向性

特性

IUPAC Name |

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAYNNYOCAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。